Foslevodopa

Pharmacokinetics Parkinson's Disease Subcutaneous Infusion

Foslevodopa (CAS 101141-95-1) is the only clinically validated water-soluble phosphate prodrug of levodopa, uniquely engineered for continuous 24-hour subcutaneous infusion at pH ~7.4. Unlike oral levodopa or other prodrugs, foslevodopa's phosphonooxy modification confers 240 mg/mL solubility and ≥72-hour stability near physiological pH, enabling multi-day infusion from a single reservoir. Procure ≥98% pure foslevodopa to ensure reproducible levodopa PK (clearance 0.8 L/h/kg) in comparative bioavailability studies, infusion device testing, and novel prodrug development. This is the reference standard for dopaminergic stimulation research.

Molecular Formula C9H12NO7P
Molecular Weight 277.17 g/mol
CAS No. 101141-95-1
Cat. No. B008530
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFoslevodopa
CAS101141-95-1
SynonymsDOPA 4-phosphate
DOPA 4-phosphate, (32)P-(L-Tyr)-isomer
DOPA 4-phosphate, (L-Tyr)-isome
Molecular FormulaC9H12NO7P
Molecular Weight277.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC(C(=O)O)N)O)OP(=O)(O)O
InChIInChI=1S/C9H12NO7P/c10-6(9(12)13)3-5-1-2-8(7(11)4-5)17-18(14,15)16/h1-2,4,6,11H,3,10H2,(H,12,13)(H2,14,15,16)/t6-/m0/s1
InChIKeyYNDMEEULGSTYJT-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Foslevodopa CAS 101141-95-1: Water-Soluble Levodopa Phosphate Prodrug for Continuous Subcutaneous Infusion


Foslevodopa (CAS 101141-95-1) is a water-soluble phosphate prodrug of levodopa, classified as an L-tyrosine derivative in which the 4′-hydroxy group of L-dopa is replaced by a phosphonooxy group [1]. Developed by AbbVie as the levodopa component of the fixed-dose combination product ABBV-951 (also containing the carbidopa prodrug foscarbidopa), foslevodopa is rapidly converted to levodopa in vivo following subcutaneous administration [2]. The compound is approved as VYALEV® (foscarbidopa/foslevodopa) for 24-hour continuous subcutaneous infusion in patients with advanced Parkinson's disease experiencing motor fluctuations, providing a non-surgical alternative to existing device-aided therapies [3].

Foslevodopa Procurement Differentiation: Why Levodopa and Carbidopa Prodrugs Cannot Be Interchanged


Foslevodopa cannot be generically substituted with other levodopa prodrugs (e.g., levodopa phosphate, levodopa ethyl ester) or alternative levodopa formulations due to its engineered physicochemical properties that uniquely enable concentrated, pH-neutral, continuous subcutaneous infusion. While levodopa itself exhibits poor aqueous solubility at physiological pH and requires acidic formulations unsuitable for prolonged subcutaneous delivery, foslevodopa's phosphonooxy modification confers solubility sufficient for a 240 mg/mL infusion solution at pH ~7.4 [1]. Additionally, foslevodopa is co-formulated with foscarbidopa at a fixed 20:1 ratio, and substitution with any other carbidopa source would disrupt the pharmacokinetic relationship established in clinical development [2]. The compound's stability profile near physiological pH permits multi-day continuous infusion from a single reservoir, a property not shared by other levodopa prodrugs or immediate-release oral levodopa formulations [3].

Foslevodopa Comparative Evidence Guide: Quantified Differentiation from Levodopa-Carbidopa Intestinal Gel and Oral Levodopa


Foslevodopa/Foscarbidopa Subcutaneous Infusion Maintains Equivalent Levodopa Exposure to LCIG with Lower Pharmacokinetic Fluctuation

In a randomized, open-label, 2-way crossover study comparing 24-hour continuous subcutaneous infusion of foslevodopa/foscarbidopa to 24-hour LCIG jejunal delivery in 20 healthy volunteers, foslevodopa/foscarbidopa provided comparable levodopa exposure to LCIG over the 24-hour delivery period as assessed by AUC and degree of fluctuation (DOF) parameters. The differences in mean AUC ranged from 1% to 8% between the two regimens [1]. Notably, the degree of fluctuation of levodopa was lower for foslevodopa/foscarbidopa compared to LCIG, with mean DOF values of 0.32 versus 0.50, respectively [2].

Pharmacokinetics Parkinson's Disease Subcutaneous Infusion

Foslevodopa/Foscarbidopa 12-Week Phase 3 Trial: Superior OFF-Time Reduction Versus Oral Levodopa/Carbidopa

In a pivotal Phase 3, randomized, double-blind, active-controlled trial in patients with advanced Parkinson's disease, ABBV-951 (foslevodopa/foscarbidopa continuous subcutaneous infusion) demonstrated superior reduction in daily OFF-time compared to oral levodopa/carbidopa immediate-release medication. After 12 weeks of treatment, the decrease in OFF-time was 2.75 hours for ABBV-951 versus 0.96 hours for oral levodopa/carbidopa (p=0.0054) [1]. The increase in ON-time without troublesome dyskinesia was 2.72 hours for ABBV-951 compared to 0.97 hours for oral levodopa/carbidopa [2].

Clinical Efficacy Motor Fluctuations Phase 3 Trial

Foslevodopa/Foscarbidopa Solubility and pH Stability Enable Concentrated Physiological-PH Subcutaneous Infusion Unachievable with Native Levodopa

Foslevodopa and foscarbidopa were prepared and their equilibrium solubility and chemical stability examined in aqueous media across different pH values. Foslevodopa/foscarbidopa (ABBV-951) demonstrates high water solubility and excellent chemical stability near physiological pH, enabling concentrated solution preparation (240 mg/mL foslevodopa/12 mg/mL foscarbidopa) for continuous subcutaneous infusion therapy [1]. In contrast, conventional levodopa and carbidopa are most soluble at acidic pH and exhibit significantly lower solubility at pH 7.4, preventing their use as concentrated, non-irritating subcutaneous infusions at physiological pH [2].

Formulation Science Prodrug Chemistry Subcutaneous Delivery

Foslevodopa/Foscarbidopa 24-Hour Continuous Subcutaneous Infusion Enables Stable Levodopa Plasma Exposure for Up to 72 Hours

Following subcutaneous infusion of foslevodopa/foscarbidopa in healthy volunteers, a stable levodopa pharmacokinetic profile was maintained for up to 72 hours, with consistent and stable levodopa plasma exposure throughout the infusion period [1]. The human levodopa clearance rate was determined to be approximately 0.8 L/h/kg [2]. In contrast, oral levodopa/carbidopa immediate-release produces plasma levodopa fluctuations due to variable gastric emptying and short half-life (~1.5 hours), and LCIG requires percutaneous endoscopic gastrostomy tube placement for jejunal delivery [3].

Pharmacokinetics Continuous Infusion Prodrug Stability

Foslevodopa/Foscarbidopa Subcutaneous Infusion Demonstrates Flexible Infusion Site Bioequivalence Across Abdomen, Arm, Thigh, and Flank

Two clinical studies evaluated the relative bioavailability and safety of foslevodopa/foscarbidopa 24-hour continuous subcutaneous infusion administered to the arm, thigh, and flank compared to the abdomen in healthy participants and patients with advanced Parkinson's disease. The pharmacokinetics of levodopa and carbidopa demonstrated that the abdomen, arm, thigh, and flank are bioequivalent infusion sites [1]. This site flexibility is a differentiating feature compared to LCIG, which is restricted to jejunal delivery via a permanent percutaneous endoscopic gastrostomy tube [2].

Bioavailability Subcutaneous Delivery Infusion Site

Foslevodopa/Foscarbidopa Metabolite Profile Demonstrates No Major Differences from LCIG, Indicating Equivalent Systemic Levodopa Metabolism

In a randomized, open-label, 2-period crossover study in 20 healthy participants receiving either 24-hour foslevodopa/foscarbidopa SC infusion or LCIG delivered for 24 hours to the jejunum, LC-HRMS metabolite profiling identified LD, CD, 3-OMD, DHPA, DOPAC, and vanillacetic acid in plasma from both regimens. The metabolic profile after foslevodopa/foscarbidopa administration demonstrated the same drug-related compounds as LCIG, with the exception of the administered foslevodopa itself [1]. The levodopa PK parameter central values and 90% confidence intervals following foslevodopa/foscarbidopa SC infusion were between 0.8 and 1.25 relative to LCIG infusion, meeting bioequivalence criteria [2].

Metabolite Profiling LC-HRMS Pharmacokinetics

Foslevodopa Procurement and Research Application Scenarios for Pharmaceutical Development and Clinical Use


Reference Standard for Levodopa Prodrug Bioequivalence and Pharmacokinetic Bridging Studies

Foslevodopa serves as the reference compound for comparative bioavailability and bioequivalence studies evaluating novel subcutaneous levodopa delivery systems. Based on the established 90% CI range of 0.8 to 1.25 for levodopa PK parameters relative to LCIG [1], foslevodopa/foscarbidopa provides a validated benchmark for assessing PK comparability of new formulations. Procurement of high-purity foslevodopa (≥98%) is essential for analytical method development, LC-HRMS metabolite profiling, and pharmacokinetic modeling in drug development programs targeting continuous dopaminergic stimulation.

Continuous Subcutaneous Infusion Device Compatibility and Stability Testing

The demonstrated chemical stability of foslevodopa/foscarbidopa near physiological pH for up to 72 hours [2] supports its use in extended-duration infusion studies and device compatibility testing. Researchers evaluating wearable pump systems, infusion set materials, and reservoir stability require pharmaceutical-grade foslevodopa for extractables/leachables studies and long-term stability assessments. The established human levodopa clearance rate of 0.8 L/h/kg [3] provides key parameters for infusion rate algorithm development.

Advanced Parkinson's Disease Clinical Trial Comparator Arm Reference Material

As the first and currently only approved levodopa-based subcutaneous formulation for 24-hour continuous infusion [4], foslevodopa/foscarbidopa represents the standard-of-care comparator for future clinical trials investigating novel device-aided therapies for advanced Parkinson's disease. The Phase 3 trial data demonstrating a 2.75-hour OFF-time reduction (versus 0.96 hours with oral levodopa/carbidopa, p=0.0054) [5] establishes a quantitative efficacy benchmark against which emerging therapies must be measured.

Prodrug Design and Phosphate Ester Prodrug Platform Research

Foslevodopa exemplifies a clinically validated phosphate ester prodrug strategy for converting poorly soluble catecholamine precursors into highly water-soluble, physiologically pH-compatible formulations [6]. Researchers engaged in prodrug design for other neurotransmitter precursors or catechol-based therapeutics can utilize foslevodopa as a structural and pharmacokinetic reference standard for evaluating phosphate prodrug conversion kinetics, tissue distribution, and systemic bioavailability in preclinical models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Foslevodopa

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.